molecular formula C15H16FN3O2 B2806969 N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1170793-13-1

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2806969
CAS No.: 1170793-13-1
M. Wt: 289.31
InChI Key: MHTLXMAHYHHRMS-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a pyrimidinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidinyl Moiety: The pyrimidinyl ring can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amide coupling reaction, often facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: The compound may be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrimidinyl acetamide moiety can modulate biological activity. The compound may influence various cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
  • N-(3-bromophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
  • N-(3-methylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms often enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-2-4-12-8-15(21)19(10-17-12)9-14(20)18-13-6-3-5-11(16)7-13/h3,5-8,10H,2,4,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTLXMAHYHHRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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